

Application Notes and Protocols for TBCB Antibody in Western Blot Analysis

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These application notes provide a detailed guide for the use of the TBCB antibody in Western blot analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

Tubulin Folding Cofactor B (TBCB) is a cytoplasmic protein that plays a crucial role in the dynamics of the microtubule cytoskeleton. [1][2][3] As a chaperone protein, TBCB is involved in the folding of α -tubulin and the regulation of tubulin heterodimer dissociation. [1][2][4] This function is vital for the proper assembly and stability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. [1][5][6] Dysregulation of TBCB has been implicated in several pathological conditions, including neurodegenerative diseases and cancer. [1][7] This antibody provides a specific tool for the detection and quantification of TBCB protein levels in various biological samples using Western blot analysis.

Product Information



Feature	Specification	
Target Protein	Tubulin Folding Cofactor B (TBCB)	
Alternative Names	CG22, CKAP1, CKAPI	
Host Species	Rabbit/Mouse (Polyclonal/Monoclonal options available)	
Recommended Applications	Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF)[8]	
Calculated Molecular Weight	~27 kDa[3]	
Observed Molecular Weight	~27-30 kDa (may vary with post-translational modifications)[2][3]	
Positive Control Lysates	Human cerebrum, various cancer cell lines[3]	
Species Reactivity	Human, Mouse, Rat[8]	

Western Blot Protocol

This protocol provides a general guideline for Western blot analysis using the TBCB antibody. Optimization may be required for specific experimental conditions.

A. Reagents and Buffers

- Lysis Buffer: RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
- SDS-PAGE Gels: Appropriate percentage polyacrylamide gels to resolve proteins in the 25-35 kDa range.
- Transfer Buffer: Standard Tris-Glycine transfer buffer.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- · Primary Antibody Dilution Buffer: 5% BSA in TBST.



- Wash Buffer: TBST.
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Chemiluminescent Substrate: ECL substrate for HRP detection.

B. Experimental Procedure

- Sample Preparation:
 - Lyse cells or tissues in ice-cold lysis buffer.
 - Determine protein concentration using a standard protein assay (e.g., BCA assay).
 - Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer at 95-100°C for
 5 minutes.[9]
- SDS-PAGE:
 - Load prepared samples onto the SDS-PAGE gel.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- · Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Confirm transfer efficiency by Ponceau S staining.
- Blocking:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the TBCB primary antibody in Primary Antibody Dilution Buffer. A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined experimentally (typical range 1:500-1:3000).[8][10]



- Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[11]
- Washing:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
 - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.[9]
- Washing:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Detection:
 - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an appropriate imaging system.

Data Presentation Expected Results

A specific band for TBCB should be detected at approximately 27-30 kDa. The expression level of TBCB can vary across different tissues and cell lines. It is found in most tissues, with enhanced expression in the brain.[4]

Quantitative Analysis

For quantitative analysis, normalize the band intensity of TBCB to a loading control (e.g., β -actin, GAPDH). The following table provides a template for organizing quantitative data.



Sample ID	TBCB Band Intensity	Loading Control Band Intensity	Normalized TBCB Expression
Control 1	_		
Control 2	_		
Treatment 1	_		
Treatment 2	_		

Experimental Workflows and Signaling Pathways Western Blot Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol.



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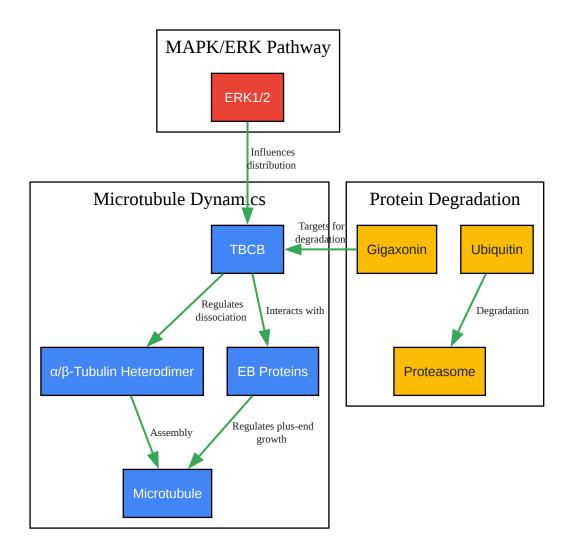
Figure 1: Western Blot Experimental Workflow.

TBCB in Microtubule Dynamics and Signaling

TBCB is a key regulator of microtubule dynamics. It interacts with α -tubulin and end-binding (EB) proteins to control microtubule growth and stability.[1][7] The MAPK/ERK signaling pathway has been shown to influence the distribution of TBCB, suggesting a link between signaling cascades and microtubule regulation mediated by TBCB.[1] Furthermore, the degradation of TBCB is controlled by the ubiquitin-proteasome pathway, with the protein gigaxonin playing a role in this process.

The diagram below illustrates the role of TBCB in microtubule dynamics and its connection to the ERK signaling pathway.





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Figure 2: TBCB in Microtubule Dynamics and Signaling.

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References

• 1. Frontiers | Decreased tubulin-binding cofactor B was involved in the formation disorder of nascent astrocyte processes by regulating microtubule plus-end growth through binding with end-binding proteins 1 and 3 after chronic alcohol exposure [frontiersin.org]

Methodological & Application





- 2. TBCB Protein, Tubulin Folding Cofactor B Syd Labs [sydlabs.com]
- 3. TBCB Polyclonal Antibody Elabscience® [elabscience.com]
- 4. uniprot.org [uniprot.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Autoinhibition of TBCB regulates EB1-mediated microtubule dynamics PMC [pmc.ncbi.nlm.nih.gov]
- 8. anti-TBCB Antibody [ABIN2855232] Human, WB, IF, ICC [antibodies-online.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
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